
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H16F2N2O4S and its molecular weight is 358.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a member of the sulfonamide class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a difluoromethyl group, a sulfonamide moiety, and a pyrrole derivative, which are known to influence its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with difluoromethyl and sulfonyl groups often exhibit significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of this specific compound is primarily linked to its interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the potential of difluoromethyl-containing compounds in cancer therapy. For instance, pyrazole derivatives have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR . The structural characteristics of this compound may enhance its efficacy against similar targets.
The proposed mechanism involves the inhibition of specific enzymes or receptors involved in tumor growth. The difluoromethyl group is known to modulate lipophilicity and hydrogen bonding capabilities, which can enhance binding affinity to target proteins .
Pharmacological Studies
A comprehensive review of pharmacological studies reveals the following findings:
Case Study 1: Antitumor Efficacy
In a controlled study involving cell lines expressing BRAF(V600E), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests that the compound may serve as a potential lead for further development in cancer therapeutics.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related sulfonamide compounds. Results indicated that compounds with similar structural motifs exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may also possess similar properties.
科学的研究の応用
Medicinal Chemistry
Antimalarial Activity
Recent studies have highlighted the compound's potential as a dihydroorotate dehydrogenase (DHODH) inhibitor, which plays a crucial role in the proliferation of malaria parasites. The pyrrole-based structure of the compound enhances its binding affinity to the DHODH enzyme, making it a candidate for further development as an antimalarial agent. In vitro assays have demonstrated that derivatives of this compound exhibit potent activity against both Plasmodium falciparum and Plasmodium vivax, with effective inhibition of blood and liver stages of the parasite lifecycle .
Case Study: Lead Optimization
A computationally driven lead optimization program aimed at enhancing the physicochemical properties of pyrrole-based DHODH inhibitors resulted in compounds with improved solubility and metabolic stability. These modifications are essential for developing effective prophylactic treatments against malaria, particularly in regions with high transmission rates .
Radiopharmaceutical Applications
Positron Emission Tomography (PET) Imaging
The incorporation of fluorine-18 into the difluoromethyl group allows for the use of this compound in PET imaging. The favorable nuclear characteristics of fluorine-18 make it suitable for radiolabeling, which is crucial for tracking biological processes in vivo. Research has focused on developing [18F]difluoromethyl heteroaryl-sulfones , which have shown promise as radiolabeling agents for various substrates, including antiviral compounds like acyclovir .
Case Study: Automated Radiosynthesis
A study demonstrated the automated radiosynthesis of several new [18F]difluoromethyl heteroaryl-sulfones , assessing their efficiency as C–H difluoromethylating reagents under continuous-flow conditions. This approach not only improves the yield but also streamlines the process for producing radiolabeled compounds suitable for clinical applications .
Synthetic Applications
Synthetic Intermediate
The compound serves as a versatile synthetic intermediate in organic chemistry. Its difluoromethyl and sulfonyl functionalities allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The ability to introduce difluoromethyl groups into organic molecules is particularly valuable due to their unique electronic properties, which can enhance biological activity .
Case Study: Carbonyl Gem-Difluoroolefination
The difluoromethyl 2-pyridyl sulfone derivative has been utilized successfully as a carbonyl gem-difluoroolefination reagent. This reaction facilitates the introduction of difluoromethyl groups into carbonyl compounds, expanding the toolbox available for synthetic chemists aiming to modify small molecules for drug discovery .
Summary Table of Applications
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O4S/c1-19-8-4-6-11(19)12(20)9-18-14(21)10-5-2-3-7-13(10)24(22,23)15(16)17/h2-8,12,15,20H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYSCPGZKXHCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。